molecular formula C30H32N2O8 B11510740 N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide

Cat. No.: B11510740
M. Wt: 548.6 g/mol
InChI Key: ZWOBSNLZDLBVGR-UHFFFAOYSA-N
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Description

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide is a complex organic compound characterized by multiple methoxy groups and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The initial steps often include the formation of the isoquinoline core, followed by the introduction of methoxy groups through methylation reactions. The final steps involve the coupling of the isoquinoline derivative with a benzamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy groups or to reduce the isoquinoline ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide include:

Uniqueness

What sets this compound apart is its unique combination of methoxy groups and isoquinoline moiety, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C30H32N2O8

Molecular Weight

548.6 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C30H32N2O8/c1-34-23-11-17-8-9-31-22(20(17)15-25(23)36-3)10-18-12-24(35-2)26(37-4)16-21(18)32-30(33)19-13-27(38-5)29(40-7)28(14-19)39-6/h8-9,11-16H,10H2,1-7H3,(H,32,33)

InChI Key

ZWOBSNLZDLBVGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC

Origin of Product

United States

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